In-Depth Technical Guide: (S)-2-(benzylamino)-3-hydroxypropanoic acid (N-Benzyl-L-Serine)
In-Depth Technical Guide: (S)-2-(benzylamino)-3-hydroxypropanoic acid (N-Benzyl-L-Serine)
Introduction: The Chiral Scaffold
(S)-2-(benzylamino)-3-hydroxypropanoic acid, commonly known as N-Benzyl-L-serine , represents a critical chiral building block in medicinal chemistry. Unlike simple amino acids, the N-benzyl modification modulates the electronic and steric environment of the amine, making it a versatile intermediate for the synthesis of
This guide provides a rigorous technical analysis of the molecule, focusing on its identification, robust synthesis via reductive amination, and its strategic application in drug development.
Nomenclature & Chemical Identity
Accurate identification is paramount when sourcing or citing this compound, as generic CAS numbers often refer to the racemic mixture or the methyl ester derivative.
Synonyms and Identifiers Table
| Identifier Type | Value | Notes |
| Common Name | N-Benzyl-L-serine | Preferred trivial name.[1][2][3] |
| IUPAC Name | (2S)-2-(benzylamino)-3-hydroxypropanoic acid | Systematic name.[4] |
| CAS Number | 17136-45-7 | Specific to the (S)-enantiomer (L-form). |
| Racemic CAS | 106910-76-3 | Avoid for stereoselective applications. |
| Methyl Ester CAS | 123639-56-5 | Common derivative found in catalogs. |
| Abbreviation | Bzl-L-Ser-OH | Common in peptide chemistry. |
| Molecular Formula | C | |
| Molecular Weight | 195.22 g/mol | |
| SMILES | O=C(O)CO | Encodes (S)-chirality.[4] |
Chemical Structure & Stereochemistry
The molecule retains the L-configuration of natural serine. The benzyl group is attached to the
Caption: Structural dissection of N-Benzyl-L-serine highlighting functional zones for chemical modification.
Synthesis Protocol: Reductive Amination
Direct alkylation of L-serine with benzyl chloride often leads to over-alkylation (formation of N,N-dibenzyl species) and potential racemization. The reductive amination pathway is the industry standard for high-fidelity synthesis, ensuring mono-alkylation and retention of stereochemistry.
Mechanism & Causality
-
Imine Formation: L-Serine reacts with benzaldehyde under basic conditions to form a Schiff base (imine). This step is reversible; equilibrium must be driven forward.
-
Reduction: The imine is reduced in situ using Sodium Borohydride (NaBH
). NaBH is chosen over stronger reducing agents (like LiAlH ) to prevent reduction of the carboxylic acid or ester groups.
Step-by-Step Methodology
Reagents: L-Serine (1.0 eq), Benzaldehyde (1.1 eq), NaOH (1.0 eq), NaBH
-
Solubilization: Dissolve L-Serine in 1M NaOH (1 eq) to deprotonate the carboxylic acid, enhancing solubility in the aqueous medium.
-
Imine Formation: Add Benzaldehyde (1.1 eq) to the solution.[3] Stir at room temperature for 1–2 hours.
-
Observation: The solution may become cloudy or change color as the Schiff base forms.
-
-
Reduction: Cool the mixture to 0°C (ice bath). Slowly add NaBH
(1.5 eq) portion-wise.-
Critical Control: Addition must be slow to manage hydrogen gas evolution and exotherm, which could degrade the imine.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.
-
Quenching & Workup:
-
Neutralize carefully with 1M HCl to pH ~7.
-
Wash the aqueous layer with diethyl ether to remove unreacted benzaldehyde and benzyl alcohol (byproduct).
-
Adjust aqueous phase to pH ~5 (isoelectric point) to precipitate the zwitterionic product.
-
Filter, wash with cold water/acetone, and dry.
-
Caption: Two-stage reductive amination workflow preventing over-alkylation.
Applications in Drug Discovery
Chiral Ligand Synthesis (Salen Complexes)
N-Benzyl-L-serine is a precursor for Salen-type ligands used in asymmetric catalysis. The free hydroxyl group allows for coordination to metal centers (e.g., Co, Mn), while the chiral center induces stereoselectivity in reactions such as:
-
Hydrolytic Kinetic Resolution (HKR) of epoxides.
-
Enantioselective cyclopropanations.
Heterocycle Formation
The 1,2-amino alcohol motif is ideal for ring closure:
-
Oxazolidinones: Reaction with phosgene or CDI yields chiral oxazolidinones, used as chiral auxiliaries (Evans auxiliaries) or antibiotics (Linezolid analogs).
-
Morpholines: Reaction with epoxides or halo-ethers yields chiral morpholines, a common pharmacophore in antidepressants and NK1 antagonists.
Tetrahydropteridine Synthesis
Research indicates N-Benzyl-L-serine is an intermediate in the synthesis of (6S)-tetrahydrofolate analogs.[2] The benzyl group protects the amine during the condensation with pyrimidine precursors, allowing for controlled construction of the pteridine ring system found in antifolates (cancer chemotherapy).
Analytical Characterization
To validate the synthesis of CAS 17136-45-7, compare experimental data against these expected values:
-
Physical State: White to off-white crystalline solid.
-
1H NMR (D2O/NaOD):
- 7.30–7.45 (m, 5H, Aromatic Ph -).
- 3.65–3.80 (d/m, 2H, Benzylic -N-CH2 -Ph).
- 3.50–3.60 (m, 2H, Side chain -CH2 -OH).
-
3.10–3.20 (t, 1H,
-proton -N-CH -COO).
-
Mass Spectrometry (ESI+):
-
[M+H]+ = 196.1 m/z.
-
[M+Na]+ = 218.1 m/z.[4]
-
References
-
PubChem. (S)-2-(benzylamino)-3-hydroxypropanoic acid Compound Summary. [Link]
-
Royal Society of Chemistry. Synthesis of O-benzyl-L-serine and derivatives (Supporting Info). [Link]
Sources
- 1. esdmedikal.com [esdmedikal.com]
- 2. WO1993019069A1 - Intermediates and a process for synthesis of tetrahydropteridine c6-stereoisomers, including (6s)-tetrahydrofolate and n5-formyl-(6s)-tetrhydrofolate - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. PubChemLite - (2s)-2-(benzylamino)-3-hydroxypropanoic acid (C10H13NO3) [pubchemlite.lcsb.uni.lu]
